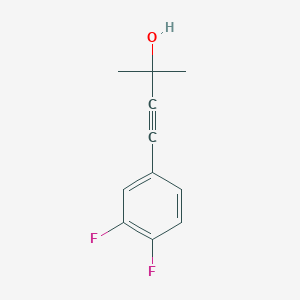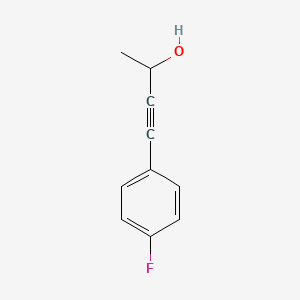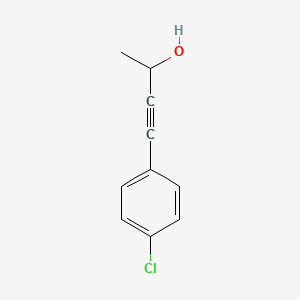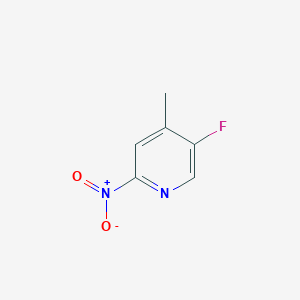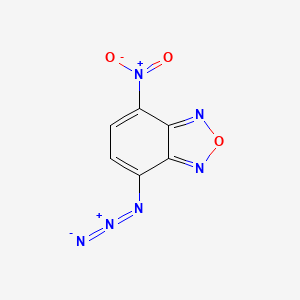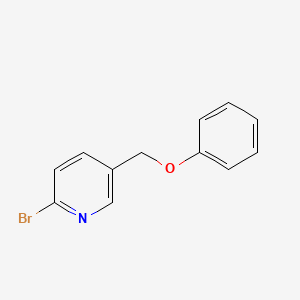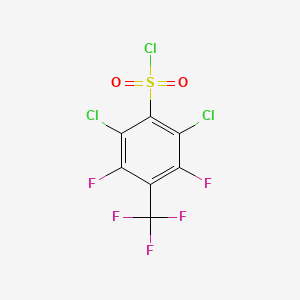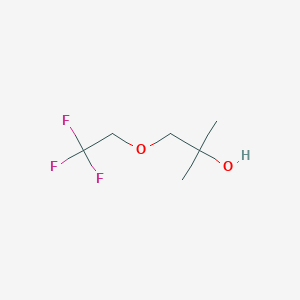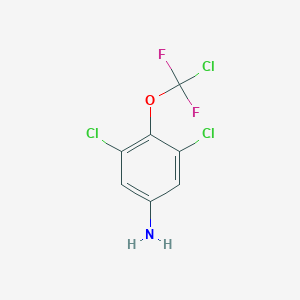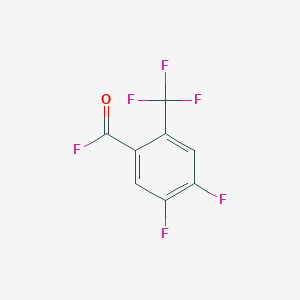
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride is an organic compound with the chemical formula C8H2F6O. It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoyl fluoride core. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed difluoroolefination of benzyl tosylates, which allows for the efficient introduction of difluoro and trifluoromethyl groups .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar catalytic processes. The use of palladium catalysts is favored due to their efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in difluoroolefination reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to its unique fluorinated structure, which can enhance the biological activity of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride involves its high reactivity due to the presence of multiple fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s molecular targets and pathways are primarily related to its ability to act as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar in structure but with a chloride group instead of a fluoride group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a fluoride group.
Uniqueness: 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-3(7(11)15)4(2-6(5)10)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWMYOPRFSWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
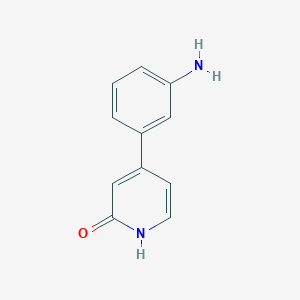
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)
